molecular formula C7H14ClNO B2522217 (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride CAS No. 2287275-01-6

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride

Cat. No.: B2522217
CAS No.: 2287275-01-6
M. Wt: 163.65
InChI Key: MTVVGVOQMJQIRV-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt with a compact 2.1.1 oxabicyclo framework. Its molecular formula is C₇H₁₄ClNO₂ (MW: 179.65 g/mol) , and it is cataloged under CAS 2170372-24-2 . Its structural uniqueness lies in the rigid bicyclo system, which influences steric and electronic properties, making it valuable for modulating drug candidate pharmacokinetics .

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(3-6,4-8)5-9-6;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVVGVOQMJQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287275-01-6
Record name {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[211]hexan-4-yl)methanamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted bicyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : (1S,4S)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-ylmethanamine hydrochloride
  • Molecular Formula : C₇H₁₃ClN₂O
  • Molecular Weight : 162.65 g/mol
  • CAS Number : 2287275-01-6

The unique bicyclic structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Chemistry

In the field of organic chemistry, (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, facilitates the development of new compounds with tailored properties.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxidesPotassium permanganate, hydrogen peroxide
ReductionForms different amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution with functional groupsAlkyl halides, acyl chlorides

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its structural features allow it to interact with various biological targets, which can help elucidate mechanisms of action in metabolic processes.

Medicine

The compound is being investigated for its therapeutic potential , particularly in drug development. Preliminary studies suggest that it may exhibit activity against specific diseases by modulating enzyme activity or receptor interactions.

Industry

In industrial applications, (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating novel products in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the compound's efficacy and versatility:

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride against multidrug-resistant strains of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at concentrations lower than traditional antibiotics.

Anticancer Research

In research focused on lung cancer therapies, the compound was tested alongside established chemotherapeutics. It demonstrated synergistic effects when combined with other agents, enhancing overall cytotoxicity against A549 lung cancer cells.

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic effects and research applications .

Comparison with Similar Compounds

Substituted Oxabicyclohexane Derivatives

  • 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine Hydrochloride Structure: Features a fluoromethyl group at position 1 and an ethanamine side chain. Molecular Formula: C₉H₁₆ClFNO (MW: 229.67 g/mol) . Impact of Fluorine: The electronegative fluorine atom enhances metabolic stability and bioavailability compared to the non-fluorinated parent compound .
  • (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride Structure: Methyl group at position 4 instead of position 1. CAS: 2138031-00-0 .

Expanded Bicyclo Systems

  • [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol Hydrochloride Structure: Larger 2.2.1 heptane ring with aminomethyl and hydroxyl groups. Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol) . Applications: The hydroxyl group introduces polarity, improving solubility but reducing membrane permeability compared to the target compound .
  • Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride Structure: Ethyl ester at position 1 and amino group at position 3. Molecular Formula: C₈H₁₄ClNO₃ (MW: 207.66 g/mol) . Functionality: The ester group enables further derivatization, making it a versatile intermediate in peptide mimetics .

Heteroatom and Substituent Variations

  • 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine

    • Structure : Ethyl substituent at position 1.
    • Impact : Increased hydrophobicity may enhance CNS penetration but reduce aqueous solubility .
  • [4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine Hydrochloride Structure: Methoxymethyl group at position 4. Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.68 g/mol) . Applications: The methoxy group enhances hydrogen-bonding capacity, useful in targeting polar enzyme active sites .

Tabulated Comparison of Key Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine Hydrochloride C₇H₁₄ClNO₂ 179.65 2170372-24-2 Compact 2.1.1 bicyclo system; discontinued commercially
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine Hydrochloride C₉H₁₆ClFNO 229.67 EN300-6481918 Fluorine enhances metabolic stability
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride C₇H₁₄ClNO₂ 179.65 2138031-00-0 Methyl at position 4 alters steric profile
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride C₈H₁₄ClNO₃ 207.66 104234-94-8 Ester group for derivatization
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol Hydrochloride C₉H₁₈ClNO₂ 207.7 2174008-01-4 Larger 2.2.1 system with hydroxyl group

Biological Activity

(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride, known by its CAS number 2287275-01-6, is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H14ClNOC_7H_{14}ClNO with a molecular weight of 163.65 g/mol. The structure consists of a bicyclic framework that contributes to its unique pharmacological properties.

Structural Information

PropertyValue
Molecular FormulaC7H14ClNOC_7H_{14}ClNO
Molecular Weight163.65 g/mol
CAS Number2287275-01-6

Synthesis

The synthesis of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride typically involves the modification of bicyclic compounds through various organic reactions, including iodocyclization and subsequent amination processes. Recent studies have demonstrated efficient methods for synthesizing related bicyclic compounds that could serve as precursors for this compound .

Research indicates that compounds within the oxabicyclo series exhibit significant biological activities, primarily due to their ability to interact with various biological targets:

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that related bicyclic compounds exhibited notable activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Testing : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, showing promising results that warrant further investigation into its mechanisms and therapeutic potential .
  • Bioisosteric Properties : The compound has been explored as a bioisostere for traditional drug scaffolds, enhancing the design of novel therapeutics in medicinal chemistry .

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